Vitamin K2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

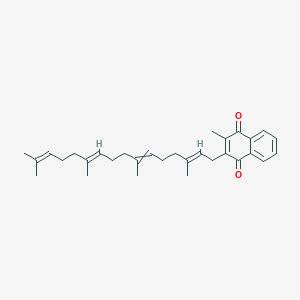

IUPAC Name |

2-methyl-3-[(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16?,25-20+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGMERMDICWDU-FKCUWDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC=C(C)CC/C=C(\C)/CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

History of Vitamin K2 discovery and isolation

An In-Depth Technical Guide to the History of Vitamin K2 Discovery and Isolation

Introduction

This compound, a member of the fat-soluble vitamin K family, has transitioned from a nutrient primarily associated with blood coagulation to a molecule of significant interest in bone metabolism, cardiovascular health, and beyond. Its discovery was not a singular event but rather a convergence of distinct lines of scientific inquiry spanning several decades. This technical guide provides a comprehensive overview of the historical milestones, key scientific players, and experimental methodologies that led to the discovery and isolation of this compound, also known as the menaquinones. Tailored for researchers, scientists, and drug development professionals, this document details the foundational experiments, presents comparative data, and visualizes the critical pathways and timelines.

Part 1: The Initial Discovery of a "Coagulation Vitamin"

The story of Vitamin K begins in the late 1920s with the work of Danish biochemist Henrik Dam.[1][2] While investigating sterol metabolism in chicks at the University of Copenhagen, Dam observed a previously unrecorded pathological condition.[3]

Henrik Dam's Chick Experiments (1929-1934)

Dam's research involved feeding chickens a diet that was rigorously depleted of fats and cholesterol.[1][3] After several weeks on this specialized diet, the chicks began to exhibit severe hemorrhaging, with bleeding under the skin and in the muscles.[3][4][5] Dam initially hypothesized that the condition might be a form of scurvy, but supplementing the diet with purified vitamin C had no effect. Similarly, adding purified cholesterol back into the feed did not resolve the bleeding disorder.[3]

This led Dam to postulate the existence of a new, unidentified fat-soluble compound essential for normal blood coagulation.[3] He demonstrated that the hemorrhagic condition could be cured by supplementing the diet with certain foods, such as green leaves and hog liver.[5][6] In a 1935 publication, he named this unknown substance "Vitamin K," with the "K" standing for "Koagulationsvitamin," the German word for coagulation vitamin.[1][4]

Experimental Protocol: Dam's Anti-Hemorrhagic Factor Study

-

Objective: To determine the cause of the hemorrhagic disease observed in chicks fed a fat-depleted diet.

-

Animal Model: Newly hatched chicks.

-

Dietary Regimen:

-

A baseline synthetic diet was prepared, practically free of sterols. All fat-soluble components were removed through extraction with nonpolar solvents.

-

Known essential nutrients, including concentrates of vitamins A and D (prepared to be sterol-free), were added back to the diet.

-

-

Experimental Groups:

-

Control Group: Chicks fed the baseline fat-depleted diet.

-

Test Groups: Chicks fed the baseline diet supplemented with various compounds, including purified cholesterol, lemon juice (for Vitamin C), and later, hempseed and alfalfa.

-

-

Observation and Endpoint Measurement:

-

Chicks were monitored for 2-3 weeks for the appearance of subcutaneous and muscular hemorrhages.

-

Blood samples were collected to measure coagulation time. A delayed clotting time was the primary indicator of the deficiency.

-

-

Results: The control group consistently developed hemorrhages. The bleeding could not be reversed by cholesterol or known vitamins but was successfully treated with the administration of hempseed or green leafy vegetables, confirming the existence of a novel anti-hemorrhagic factor.[3]

Part 2: Isolation, Characterization, and the K1/K2 Distinction

Following Dam's discovery, the scientific race was on to isolate and identify the chemical nature of Vitamin K. This effort was spearheaded by Edward A. Doisy, a biochemist at Saint Louis University.

Edward Doisy's Contribution (1939)

In 1939, Doisy's laboratory succeeded in isolating the vitamin in a pure form.[7] Critically, his team isolated two distinct forms of the vitamin from different sources.[7]

-

Vitamin K1 (Phylloquinone): Isolated from alfalfa, this form was found to be an oil at room temperature.[3]

-

This compound (Menaquinone): Isolated from putrefied fish meal, this second form was a crystalline solid.[3]

Doisy's group, along with others, rapidly elucidated the chemical structures of these compounds. They were identified as derivatives of a 2-methyl-1,4-naphthoquinone ring.[8] The primary structural difference lay in the aliphatic side chain at the 3-position:

-

Vitamin K1 possesses a phytyl side chain.

-

This compound possesses a longer, more unsaturated side chain composed of repeating isoprenoid units.[6]

This seminal work on the isolation and structural determination of the two forms of Vitamin K earned Doisy a shared Nobel Prize in Physiology or Medicine with Henrik Dam in 1943.[1][2][7]

Experimental Protocol: General Methodology for Vitamin K Isolation (Doisy era)

-

Objective: To extract, purify, and crystallize the anti-hemorrhagic factor from natural sources.

-

Starting Materials:

-

For Vitamin K1: Dried alfalfa meal.

-

For this compound: Putrefied fish meal (where bacterial action produces menaquinones).

-

-

Methodology:

-

Solvent Extraction: The dried starting material was subjected to extraction with a nonpolar organic solvent, such as n-hexane, to dissolve the fat-soluble vitamins.[9]

-

Initial Purification (Adsorption Chromatography): The crude lipid extract was passed through a column packed with an adsorbent material like alumina. The vitamin K compounds would adhere to the column material with different affinities, allowing for separation from other lipids and pigments. Elution with solvents of varying polarity would then release the vitamin fractions.

-

High-Vacuum Distillation: Further purification of the concentrated fractions was achieved through molecular distillation under high vacuum, which separates compounds based on molecular weight.

-

Crystallization: The highly purified, concentrated vitamin fraction was dissolved in a suitable solvent (e.g., acetone (B3395972) or alcohol) and cooled. This process of reductive crystallization would yield the pure vitamin as either an oil (K1) or solid crystals (K2).

-

Characterization: The purity and structure of the isolated compounds were confirmed through elemental analysis (determining the ratio of carbon, hydrogen, and oxygen), molecular weight determination, and UV absorption spectroscopy, which revealed the characteristic quinoid structure.

-

Part 3: The Independent Discovery of "Activator X"

Contemporaneously with the biochemical work of Dam and Doisy, a dentist named Dr. Weston A. Price was conducting extensive anthropological research into the relationship between diet and health.[10][11]

Weston Price's Research (1930s-1940s)

Price traveled the globe to study isolated, non-industrialized populations and observed their remarkable freedom from chronic diseases, particularly dental caries and degenerative bone conditions.[10][12] He analyzed their traditional diets and found they were exceptionally rich in fat-soluble vitamins from animal sources.[10] Price identified a nutrient he called "Activator X," which he believed was a powerful catalyst for mineral absorption and utilization, working synergistically with vitamins A and D.[10][13]

He found this factor in high concentrations in the butterfat from cows grazing on rapidly growing green grass, as well as in organ meats and fish eggs.[6][13] His clinical work showed that supplementing diets with high-vitamin butter oil rich in Activator X could reverse dental decay.[6][13] Decades later, researchers re-examining Price's work concluded that his mysterious "Activator X" was, in fact, this compound, specifically the menaquinone-4 (MK-4) form, which is synthesized in animal tissues from the Vitamin K1 consumed in green plants.[6][13]

Part 4: Quantitative and Structural Data

The discovery of different forms of Vitamin K necessitated a deeper understanding of their respective sources, structures, and pharmacokinetic properties. The term menaquinone (MK-n) was established, where 'n' denotes the number of repeating five-carbon isoprenoid units in the side chain.

Table 1: Timeline of Key Discoveries

| Year(s) | Scientist(s) | Key Contribution/Discovery | Citation(s) |

| 1929-1934 | Henrik Dam | Observed hemorrhagic disease in chicks on fat-free diets; identified a "Koagulationsvitamin" (Vitamin K). | [1][3][4] |

| 1930s-1940s | Weston A. Price | Identified "Activator X" in the diets of healthy, isolated populations, linking it to dental and bone health. | [10][11][13] |

| 1939 | Edward A. Doisy | Isolated Vitamin K1 from alfalfa and this compound from putrefied fish meal, determining their chemical structures. | [3][7] |

| 1943 | Henrik Dam & Edward A. Doisy | Jointly awarded the Nobel Prize in Physiology or Medicine for their work on Vitamin K. | [1][2][7] |

| ~2007 | Modern Researchers | Conclusively identified Weston Price's "Activator X" as this compound (MK-4). | [11] |

Table 2: Comparative Properties of Vitamin K1 and K2 Forms

| Property | Vitamin K1 (Phylloquinone) | This compound (MK-4) | This compound (MK-7) |

| Primary Sources | Green leafy vegetables (e.g., kale, spinach). | Animal products (e.g., butter, egg yolks, meat); synthesized in tissues from K1. | Fermented foods (e.g., natto, certain cheeses).[14] |

| Bioavailability | Poor (~10-15% from vegetables); improved with fats.[15] | Well absorbed. | Very high; ~10-fold higher serum concentration than K1 post-ingestion.[15][16] |

| Plasma Half-life | Short (~1.5 - 3 hours).[15] | Short (cleared rapidly from plasma). | Very long (~72 hours).[15][17] |

| Primary Site of Action | Preferentially retained and utilized in the liver for coagulation factor synthesis.[15][17] | Distributed to extra-hepatic tissues (bone, arteries, brain). | Redistributed from the liver into circulation for availability to extra-hepatic tissues.[14][17] |

Part 5: Mandatory Visualizations

Diagram 1: Historical Discovery Timeline

Caption: A flowchart illustrating the parallel discovery pathways of Vitamin K.

Diagram 2: General Experimental Workflow for Vitamin K Isolation

Caption: Workflow for the isolation and purification of Vitamin K from natural sources.

Diagram 3: The Vitamin K Cycle and Protein Carboxylation

Caption: The biochemical cycle of Vitamin K enabling protein carboxylation.

Conclusion

The history of this compound is a compelling narrative of scientific discovery, marked by serendipitous observations, meticulous biochemical analysis, and insightful anthropological study. From Henrik Dam's initial identification of a "coagulation vitamin" to Edward Doisy's isolation of its distinct forms, K1 and K2, the foundational chemistry was laid.[1][3][7] Simultaneously, Weston A. Price's independent work on "Activator X" provided the crucial link between this nutrient—now known to be this compound—and its profound roles in mineral metabolism and skeletal health.[10][13] For today's researchers, understanding this history provides essential context for the ongoing exploration of the menaquinones, whose therapeutic potential in cardiovascular and bone-related diseases continues to be a promising frontier in drug development and nutritional science.

References

- 1. nattomk7.com [nattomk7.com]

- 2. vitamin--k2.com [vitamin--k2.com]

- 3. nobelprize.org [nobelprize.org]

- 4. On This Day - Oct 24 : Henrik Dam found vitamin K | Resource | RSC Education [edu.rsc.org]

- 5. The discovery of vitamin K [animalresearch.info]

- 6. westonaprice.org [westonaprice.org]

- 7. nobelprize.org [nobelprize.org]

- 8. researchgate.net [researchgate.net]

- 9. ptfarm.pl [ptfarm.pl]

- 10. realmilk.com [realmilk.com]

- 11. The Mystery of Activator X: A Confusing History of this compound [drstevenlin.com]

- 12. youtube.com [youtube.com]

- 13. westonaprice.org [westonaprice.org]

- 14. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Needs an RDI Separate from Vitamin K1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound higher bioavailability than K1, say scientists [nutraingredients.com]

- 17. researchgate.net [researchgate.net]

The Dawn of Menaquinones: An In-depth Technical Guide to Early Studies on Vitamin K2 and its Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of menaquinones, or vitamin K2, is intrinsically linked to the initial discovery of vitamin K. In the late 1920s and early 1930s, Danish scientist Henrik Dam, while investigating cholesterol metabolism in chickens, observed a previously unknown hemorrhagic condition.[1][2][3][4][5] Chicks fed a diet free of cholesterol and fats developed spontaneous bleeding in muscles and under the skin due to impaired blood coagulation.[1][4] This condition could not be remedied by supplementing the diet with any of the known vitamins at the time.[1] Dam astutely concluded that a new, fat-soluble substance was responsible for normal blood clotting, which he termed the "Koagulations-Vitamin," or Vitamin K.[1][3][6]

This seminal discovery set off a wave of research. Across the Atlantic, the American biochemist Edward A. Doisy and his team embarked on the challenge of isolating and characterizing this new vitamin.[1][7][8][9] Their work in 1939 culminated in the successful isolation of two distinct forms of the vitamin: one from alfalfa, which they named vitamin K1 (phylloquinone), and another from putrefied fish meal, named this compound (menaquinone).[4][5] For their respective roles in the discovery and chemical characterization of vitamin K, Dam and Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943.[1][5][7][10]

While phylloquinone was identified as a plant-derived vitamer, the origin of menaquinone in putrefied fish meal pointed towards a microbial source. This observation was a critical turning point, opening a new avenue of research into the function of menaquinones beyond hemostasis, particularly within the realm of microbiology. Early investigations soon revealed that menaquinones are not merely a "vitamin" for bacteria but a fundamental component of their cellular machinery, playing a vital role in cellular respiration. This guide provides a technical overview of these foundational studies, detailing the experimental protocols, quantitative findings, and the logical frameworks that established the dual roles of menaquinones in coagulation and bacterial bioenergetics.

The Anti-Hemorrhagic Factor: Early Coagulation Studies

The primary function of vitamin K identified in early research was its critical role in the blood coagulation cascade. The absence of this vitamin leads to a deficiency in prothrombin (Factor II), a key protein required for blood clotting.[1]

Experimental Protocols

The Chick Anti-Hemorrhagic Assay

The foundational method used by Henrik Dam and subsequent researchers to quantify vitamin K activity was the chick anti-hemorrhagic assay. This bioassay was the gold standard for determining the presence and relative potency of anti-hemorrhagic compounds.

Methodology:

-

Induction of Deficiency: Newly hatched chicks were placed on a vitamin K-deficient diet for a period of 2 to 3 weeks.[1][4] The diet was specifically formulated to be free of fats and green plant material. A common composition included ether-extracted casein, salt mixture, dried yeast, and cod liver oil to provide vitamins A and D.[4]

-

Observation of Symptoms: After the dietary period, the chicks would exhibit symptoms of vitamin K deficiency, including spontaneous hemorrhages and significantly prolonged blood clotting times.[2][3][4]

-

Administration of Test Substance: The material being tested for vitamin K activity (e.g., alfalfa extract, purified menaquinone) was administered orally or via injection to the deficient chicks.

-

Measurement of Coagulation: Blood was drawn from a wing vein at set intervals after administration. The clotting time was measured by observing the formation of a fibrin (B1330869) clot in a small volume of blood, often in a capillary tube. A significant reduction in clotting time compared to untreated control chicks indicated the presence of an active anti-hemorrhagic factor.

-

Prothrombin Time (PT): A more quantitative evolution of this assay involved measuring the prothrombin time. This test measures the time it takes for plasma to clot after the addition of thromboplastin (B12709170) and calcium. A shortened PT post-supplementation provided a quantitative measure of the vitamin's efficacy.

Quantitative Data from Early Coagulation Studies

The following tables summarize the type of quantitative data generated from these early bioassays. The exact units and values varied between laboratories, but the relative findings were consistent.

| Table 1: Effect of Vitamin K Supplementation on Chick Blood Clotting Time | |

| Chick Group | Average Clotting Time (minutes) |

| Vitamin K Deficient (Control) | > 60 |

| Supplemented with Alfalfa Extract | 5 - 10 |

| Supplemented with Purified Phylloquinone (K1) | < 5 |

| Supplemented with Purified Menaquinone (K2) | < 5 |

| Data are representative values derived from descriptions in early literature. The key finding was the dramatic reduction in clotting time. |

| Table 2: Prothrombin Levels in Response to Vitamin K | |

| Condition | Prothrombin Content (% of Normal) |

| Normal Chicks | 100% |

| Vitamin K Deficient Chicks | < 10% |

| Deficient Chicks after K1/K2 Administration (24h) | 70 - 90% |

| This table illustrates the direct link established between vitamin K and the synthesis of functional prothrombin. |

Logical Framework for Coagulation Function

The Bacterial Connection: Menaquinones in Electron Transport

Long before the intricacies of the vitamin K cycle in eukaryotes were understood, researchers discovered that menaquinones are integral to the survival of many bacteria.[11] Unlike in animals where vitamin K is obtained from the diet or gut flora, most bacteria synthesize their own menaquinones.[11] Early studies, particularly with Escherichia coli and Mycobacterium phlei, revealed that menaquinones are not primarily for carboxylation but serve as essential lipid-soluble electron carriers in the cell membrane.[11][12][13][14]

Experimental Protocols

1. Isolation and Identification of Menaquinones from Bacteria

Early methods for extracting and identifying menaquinones from bacterial cultures were crucial for establishing their presence and structure.

Methodology:

-

Cell Culture and Harvest: Bacteria (e.g., Flavobacterium meningosepticum, Bacillus subtilis) were grown in large-volume liquid cultures and harvested by centrifugation.[15]

-

Solvent Extraction: The wet or dried cell biomass was repeatedly extracted with organic solvents. A common early protocol involved a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract lipids, including menaquinones, from the cell membranes.[15][16]

-

Purification: The crude lipid extract was then subjected to purification steps. Early techniques relied on column chromatography using adsorbents like silica (B1680970) gel.[15] This allowed for the separation of menaquinones from other lipids based on polarity.

-

Identification: The purified compounds were identified based on their physicochemical properties, including their characteristic ultraviolet (UV) absorption spectrum.[17] Later, techniques like mass spectrometry and nuclear magnetic resonance (NMR) were used to confirm the 2-methyl-1,4-naphthoquinone head and the length of the isoprenoid side chain (e.g., MK-7, MK-8).[15]

2. Functional Assays in Bacterial Systems

To determine the function of menaquinones, researchers studied bacterial respiration and growth, often using mutants that could not synthesize the molecule.

Methodology:

-

Generation of men Mutants: Strains of bacteria like E. coli were treated with mutagens to create mutants that were unable to grow under certain conditions (e.g., anaerobically with an alternative electron acceptor like fumarate).

-

Growth Studies: These mutants were then grown in media with and without supplementation of menaquinone precursors (like shikimate or o-succinylbenzoate) or menaquinones themselves.[18] Restoration of growth indicated that the mutated gene was part of the menaquinone biosynthesis pathway.

-

Oxidative Phosphorylation Assays: Cell-free extracts or isolated membrane fractions from both wild-type and mutant bacteria were used to study electron transport. The rate of oxygen consumption (in aerobic bacteria) or the reduction of an artificial electron acceptor was measured.[13] It was demonstrated that membranes from men mutants had defective electron transport, which could be restored by adding menaquinones.[13]

Quantitative Data from Early Bacterial Studies

| Table 3: Growth of E. colimen Mutants | ||

| Strain | Growth Condition | Relative Growth (OD) |

| Wild-Type | Anaerobic + Fumarate | 1.0 |

| menA Mutant | Anaerobic + Fumarate | < 0.1 |

| menA Mutant | Anaerobic + Fumarate + DHNA | 0.9 - 1.0 |

| DHNA (1,4-dihydroxy-2-naphthoic acid) is a late-stage precursor to menaquinone. Data is representative of findings that supplementation restores growth. |

Signaling Pathways and Functional Diagrams

The role of menaquinone (MK) in the bacterial electron transport chain is fundamentally different from its role in coagulation. It acts as a shuttle, transferring electrons from various dehydrogenases to terminal reductases, enabling the cell to generate a proton motive force for ATP synthesis.[11][12][19]

The discovery of menaquinones' role in coagulation laid the groundwork for understanding human nutrition and disease. Simultaneously, the elucidation of their function in bacterial respiration opened doors for understanding microbial physiology and identified the menaquinone biosynthesis pathway as a potential target for novel antibacterial drugs.[11] These parallel streams of early research painted a picture of a remarkably versatile molecule, essential for complex life in two vastly different biological contexts.

References

- 1. Vitamin K: an old vitamin in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nobelprize.org [nobelprize.org]

- 3. Henrik Dam - Wikipedia [en.wikipedia.org]

- 4. nobelprize.org [nobelprize.org]

- 5. researchgate.net [researchgate.net]

- 6. On This Day - Oct 24 : Henrik Dam found vitamin K | Resource | RSC Education [edu.rsc.org]

- 7. nobelprize.org [nobelprize.org]

- 8. SLU Legends and Lore: Edward A. Doisy, Ph.D. : SLU - Saint Louis University [slu.edu]

- 9. Edward Adelbert Doisy | Nobel Prize, Vitamin K & Physiology | Britannica [britannica.com]

- 10. Edward Adelbert Doisy - Wikipedia [en.wikipedia.org]

- 11. This compound in Electron Transport System: Are Enzymes Involved in this compound Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]

- 13. Vitamin K and oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (this compound) in Lactococcus cremoris [frontiersin.org]

A Technical Guide to the Mechanism of Vitamin K2-Dependent γ-Glutamyl Carboxylation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin K-dependent γ-glutamyl carboxylation is a critical post-translational modification essential for the biological activation of a specific group of proteins, known as Vitamin K-dependent proteins (VKDPs). These proteins play vital roles in physiological processes including hemostasis, bone metabolism, and the inhibition of vascular calcification.[1][2] The enzyme γ-glutamyl carboxylase (GGCX) utilizes the reduced form of Vitamin K (hydroquinone) as a cofactor to convert specific glutamate (B1630785) (Glu) residues on VKDPs into γ-carboxyglutamate (Gla) residues.[1][3] This modification confers the ability to bind calcium ions, which is crucial for their function.[4] The entire process is sustained by a metabolic pathway known as the Vitamin K cycle, which continuously regenerates the active vitamin cofactor. This guide provides an in-depth examination of the molecular mechanisms, enzymatic kinetics, and key experimental methodologies relevant to the study of Vitamin K2-dependent carboxylation.

The Vitamin K Cycle: A Regenerative Engine for Carboxylation

The carboxylation reaction is sustained by the Vitamin K cycle, a cellular pathway that occurs in the endoplasmic reticulum and involves two key enzymes: γ-glutamyl carboxylase (GGCX) and Vitamin K epoxide reductase (VKOR).[5][6]

-

Reduction: Vitamin K, in its quinone form, is reduced to its active hydroquinone (B1673460) form (KH2). This reduction is catalyzed by the enzyme Vitamin K epoxide reductase (VKOR) and potentially other reductases.[3][7]

-

Carboxylation & Epoxidation: The active Vitamin K hydroquinone (KH2) is used by GGCX as a cofactor to drive the carboxylation of glutamate residues.[4][8] Concurrently with the carboxylation reaction, KH2 is oxidized to Vitamin K 2,3-epoxide (KO).[3][8]

-

Recycling: VKOR catalyzes the two-step reduction of KO back to the quinone form and subsequently to the hydroquinone form (KH2), completing the cycle and allowing the vitamin to be reused for multiple carboxylation events.[3][7] This recycling is crucial as the amount of Vitamin K is typically much lower than the extent of γ-carboxylation that occurs.[9]

Warfarin, a widely used anticoagulant, exerts its effect by inhibiting VKOR, thereby disrupting the recycling of Vitamin K and reducing the rate of carboxylation of clotting factors.[10][11]

The Molecular Mechanism of γ-Glutamyl Carboxylation

The conversion of Glu to Gla is a complex enzymatic reaction catalyzed by GGCX, an integral membrane protein residing in the endoplasmic reticulum.[3][12] The reaction requires reduced Vitamin K (KH2), molecular oxygen (O2), and carbon dioxide (CO2) as co-substrates.[1][3]

The proposed mechanism involves several key steps:

-

Activation of O2: GGCX catalyzes the reaction between KH2 and O2 to form a highly reactive vitamin K hydroperoxide or a related oxygenated intermediate.

-

Proton Abstraction: The energy released from the formation of Vitamin K 2,3-epoxide is used to generate a strong base within the GGCX active site.[3][13] This base is powerful enough to abstract the weakly acidic hydrogen from the γ-carbon of a glutamate residue, forming a carbanion intermediate.[8][13]

-

Carboxylation: The highly nucleophilic Glu carbanion then attacks a molecule of CO2, resulting in the formation of a new carbon-carbon bond and the creation of the γ-carboxyglutamate (Gla) residue.[8][14] Recent studies suggest that CO2 facilitates glutamate deprotonation in a concerted mechanism that drives catalysis.[14]

GGCX exhibits processivity, meaning it remains bound to a single substrate protein and carries out multiple carboxylations within its Gla domain before releasing the final, modified product.[1][15][16] This ensures the complete carboxylation necessary for the protein's biological activity.[1]

References

- 1. Vitamin K-dependent gamma-glutamylcarboxylation: an ancient posttranslational modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key Pathways and Regulators of Vitamin K Function and Intermediary Metabolism | Annual Reviews [annualreviews.org]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The vitamin K-dependent carboxylase generates γ-carboxylated glutamates by using CO2 to facilitate glutamate deprotonation in a concerted mechanism that drives catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. GGCX mutants that impair hemostasis reveal the importance of processivity and full carboxylation to VKD protein function - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Vitamin K2 in the Post-Translational Activation of Gla-Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2, a group of menaquinones, is a critical cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on a class of proteins known as Gla-proteins. This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium and participate in a variety of physiological processes, including blood coagulation, bone metabolism, and the inhibition of vascular calcification. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-dependent Gla-protein activation, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction

Gla-proteins are a diverse group of proteins characterized by the presence of γ-carboxyglutamic acid residues, a unique amino acid modification. This modification is entirely dependent on the action of Vitamin K. While Vitamin K1 (phylloquinone) is primarily associated with hepatic Gla-proteins involved in coagulation, this compound (menaquinones, MK-n) exhibits a broader range of activity, particularly in extra-hepatic tissues. The activation of key Gla-proteins such as osteocalcin (B1147995) and Matrix Gla Protein (MGP) by this compound is fundamental to bone and cardiovascular health.[1][2][3] Understanding the intricacies of this activation process is paramount for the development of novel therapeutic strategies targeting diseases associated with this compound deficiency, such as osteoporosis and vascular calcification.

The Molecular Mechanism of Gla-Protein Activation

The activation of Gla-proteins is a cyclical process occurring in the endoplasmic reticulum, involving two key enzymes: γ-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKORC1).

The Vitamin K Cycle and the Role of GGCX

The carboxylation of glutamate residues is powered by the Vitamin K cycle. In this cycle, the reduced form of Vitamin K, hydroquinone (B1673460) (KH2), is oxidized to vitamin K epoxide (KO) by GGCX. This oxidation provides the energy required to abstract a proton from the γ-carbon of a glutamate residue, allowing for the addition of a carboxyl group from CO2, thus forming a Gla residue.[4][5] The resulting vitamin K epoxide is then recycled back to its active hydroquinone form by VKORC1, allowing the cycle to continue.

dot

Substrate Recognition and Processivity

GGCX recognizes its substrate proteins through a propeptide sequence located at the N-terminus of the immature Gla-protein.[4] This interaction is crucial for the efficient and processive carboxylation of multiple glutamate residues within the adjacent Gla domain. The affinity of the propeptide for GGCX can vary between different Gla-proteins, potentially influencing the efficiency of their carboxylation.[6]

Key Gla-Proteins Activated by this compound

Two of the most well-characterized extra-hepatic Gla-proteins are osteocalcin and Matrix Gla Protein (MGP).

-

Osteocalcin (Bone Gla Protein - BGP): Synthesized by osteoblasts, osteocalcin is the most abundant non-collagenous protein in bone.[7] Once carboxylated, it binds to the hydroxyapatite (B223615) matrix of bone, playing a role in bone mineralization.[8] Undercarboxylated osteocalcin is released into the circulation and is considered a marker of vitamin K status.[9]

-

Matrix Gla Protein (MGP): MGP is a potent inhibitor of soft tissue and vascular calcification.[2][3] It is synthesized by vascular smooth muscle cells and chondrocytes. Carboxylated MGP binds to calcium crystals, preventing their deposition in arterial walls.[10] A deficiency in active MGP is strongly associated with an increased risk of vascular calcification.[11]

dot

Quantitative Data on Gla-Protein Activation

The following tables summarize key quantitative data related to the interaction between GGCX, its substrates, and cofactors.

Table 1: Enzyme Kinetics of γ-Glutamyl Carboxylase (GGCX)

| Substrate/Cofactor | Parameter | Value | Organism/System | Reference |

| Descarboxy-osteocalcin | Km | 1.8 µM | Purified recombinant | [8][12] |

| Pentapeptide (FLEEL) | Vmax/Km (GGCX325-Gln) | 944.4 ± 9.21 pmol/30 min/mg/mM | In vitro | [13] |

| Pentapeptide (FLEEL) | Vmax/Km (GGCX325-Arg) | 671.9 ± 10.79 pmol/30 min/mg/mM | In vitro | [13] |

| Vitamin KH2 | Concentration for assay | 222 µM | Mouse liver microsomes | [14][15] |

Table 2: Binding Affinities of Propeptides to GGCX

| Propeptide Source | Parameter | Value | Method | Reference |

| Consensus Propeptide | Kd | 0.083 ± 0.005 nM | Nanodisc HX MS | [16] |

| Osteocalcin | Km | 1.8 µM | Purified recombinant | [8][12] |

| Osteocalcin | Ki | 76 µM | Purified recombinant | [8][12] |

Table 3: Optimal Concentrations of Vitamin K in Experimental Systems

| Vitamin K Form | Concentration | Experimental System | Observed Effect | Reference |

| Menaquinone-7 (B21479) (MK-7) | 45 µ g/day | Healthy prepubertal children | Increased osteocalcin carboxylation | [17][18] |

| Vitamin K1 | 5 µM | HEK293 cells | Carboxylation of reporter proteins | [3] |

| Vitamin K | 20 µM | HEK293 cells | Epoxidation of vitamin K | [3] |

| Menaquinone-4 (MK-4) | 222 µM | Mouse liver microsomes | GGCX activity assay | [14][15] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay

This protocol is adapted from studies using microsomal preparations.[14][15]

Objective: To measure the enzymatic activity of GGCX by quantifying the incorporation of 14CO2 into a synthetic peptide substrate.

Materials:

-

Liver microsomes (See Protocol 5.2 for preparation)

-

Pentapeptide substrate (e.g., FLEEL)

-

Reduced this compound (e.g., Menaquinone-4 hydroquinone)

-

Propeptide (e.g., ProFIX19)

-

NaH14CO3 (radiolabeled)

-

Reaction buffer (25 mM MOPS, pH 7.0, 500 mM NaCl, 0.16% (w/v) phosphatidylcholine, 0.16% (w/v) CHAPS, 8 mM DTT, 0.8 M ammonium (B1175870) sulfate)

-

Scintillation counter and fluid

Procedure:

-

Prepare a master mix of all reaction components except the microsomal fraction.

-

In a microcentrifuge tube, add the microsomal preparation to the pre-warmed master mix to initiate the reaction. A typical reaction volume is 125 µL.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Centrifuge the tubes at 14,000 x g for 5 minutes to pellet the precipitated protein and peptide.

-

Carefully remove the supernatant.

-

Wash the pellet twice with 5% TCA to remove unincorporated NaH14CO3.

-

Resuspend the final pellet in a small volume of water or appropriate buffer.

-

Add the resuspended pellet to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the amount of 14CO2 incorporated into the peptide substrate based on the specific activity of the NaH14CO3.

Preparation of Liver Microsomes

This protocol outlines the differential centrifugation method for isolating microsomes from liver tissue.[2]

Objective: To isolate the microsomal fraction from liver homogenates, which is enriched in GGCX.

Materials:

-

Fresh or frozen liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Potter-Elvehjem homogenizer

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Mince the liver tissue on ice and wash with ice-cold homogenization buffer.

-

Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (post-mitochondrial supernatant).

-

Ultracentrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant (cytosol).

-

Resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., homogenization buffer containing 20% glycerol).

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Aliquot and store the microsomes at -80°C until use.

Measurement of Carboxylated Gla-Proteins by ELISA

This protocol provides a general framework for a sandwich ELISA to quantify carboxylated osteocalcin.[1][19][20]

Objective: To specifically measure the concentration of carboxylated osteocalcin in biological samples.

Materials:

-

Microtiter plate coated with a capture antibody specific for osteocalcin.

-

Sample diluent

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Detection antibody specific for the γ-carboxylated form of osteocalcin, conjugated to an enzyme (e.g., HRP).

-

Substrate for the enzyme (e.g., TMB for HRP).

-

Stop solution (e.g., 2N H2SO4).

-

Plate reader.

-

Standards of known carboxylated osteocalcin concentration.

Procedure:

-

Prepare a standard curve by serially diluting the carboxylated osteocalcin standard.

-

Add standards and samples to the wells of the microtiter plate and incubate for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the enzyme-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Add the stop solution to each well to terminate the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

-

Calculate the concentration of carboxylated osteocalcin in the samples by interpolating from the standard curve.

Analysis of Vitamin K Metabolites by HPLC

This protocol describes a method for the separation and quantification of vitamin K forms by High-Performance Liquid Chromatography (HPLC).[9][21][22]

Objective: To measure the levels of Vitamin K quinone, hydroquinone, and epoxide in cell or tissue extracts.

Materials:

-

HPLC system with a fluorescence detector.

-

Reversed-phase C18 column.

-

Mobile phase (e.g., methanol/acetonitrile/water mixture with appropriate buffers).

-

Post-column zinc reduction reactor.

-

Standards for Vitamin K1, K2 (MK-n), and their epoxide forms.

-

Extraction solvents (e.g., hexane, 2-propanol).

Procedure:

-

Extract lipids, including vitamin K, from the sample (e.g., cell pellet or plasma) using an organic solvent mixture like hexane:isopropanol.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Separate the different forms of vitamin K on the C18 column using an isocratic or gradient elution.

-

After separation, pass the eluent through a post-column zinc reduction reactor to convert the non-fluorescent quinone and epoxide forms to the fluorescent hydroquinone form.

-

Detect the fluorescent signal using a fluorescence detector.

-

Quantify the different vitamin K forms by comparing the peak areas to those of known standards.

dot

Conclusion

The activation of Gla-proteins through this compound-dependent carboxylation is a fundamental biological process with significant implications for human health, particularly in the context of bone and cardiovascular diseases. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further elucidate the mechanisms of Gla-protein activation and to explore novel therapeutic avenues targeting the this compound metabolic pathway. Further research is warranted to fully understand the comparative kinetics of different menaquinone forms and their substrate specificities for various Gla-proteins.

References

- 1. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GGCX and VKORC1 inhibit osteocalcin endocrine functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Osteocalcin binds tightly to the gamma-glutamylcarboxylase at a site distinct from that of the other known vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eaglebio.com [eaglebio.com]

- 10. researchgate.net [researchgate.net]

- 11. The Role of GRP and MGP in the Development of Non-Hemorrhagic VKCFD1 Phenotypes [mdpi.com]

- 12. Osteocalcin binds tightly to the gamma-glutamylcarboxylase at a site distinct from that of the other known vitamin K-dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Liver-Specific γ-Glutamyl Carboxylase-Deficient Mice Display Bleeding Diathesis and Short Life Span - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liver-Specific γ-Glutamyl Carboxylase-Deficient Mice Display Bleeding Diathesis and Short Life Span | PLOS One [journals.plos.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The effect of menaquinone-7 (this compound) supplementation on osteocalcin carboxylation in healthy prepubertal children | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 18. researchgate.net [researchgate.net]

- 19. eaglebio.com [eaglebio.com]

- 20. cloud-clone.com [cloud-clone.com]

- 21. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HPLC Method for Analysis of Vitamin K4 (Acetomenaphthone) and Vitamin K1 (Phytomenadione) on Lipak Column | SIELC Technologies [sielc.com]

Unraveling the Functional Dichotomy of Vitamin K: A Technical Guide to Vitamin K1 and K2

For Immediate Release

Abstract

Vitamin K, a vital fat-soluble nutrient, exists in two primary forms: phylloquinone (K1) and a series of menaquinones (K2). While historically grouped under a single micronutrient classification, emerging evidence underscores their distinct metabolic fates and physiological functions. This technical guide provides an in-depth analysis of the fundamental differences between Vitamin K1 and K2, tailored for researchers, scientists, and drug development professionals. We will explore their structural nuances, pharmacokinetic profiles, and divergent roles in human health, with a particular focus on the molecular mechanisms that differentiate their activity. Quantitative data are presented in comparative tables, and key experimental methodologies are detailed to facilitate further research.

Introduction

Vitamin K is essential for the post-translational modification of specific proteins, a process known as gamma-carboxylation. This modification is critical for the function of proteins involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1] Vitamin K1, primarily sourced from leafy green vegetables, has long been recognized for its central role in hepatic gamma-carboxylation of coagulation factors.[2] In contrast, Vitamin K2, found in fermented foods and animal products, is increasingly acknowledged for its extrahepatic functions, particularly in bone and cardiovascular health.[3][4] Understanding the core differences between these two vitamers is paramount for developing targeted therapeutic strategies and refining dietary recommendations.

Chemical Structure: The Foundation of Functional Divergence

Both Vitamin K1 and K2 share a common 2-methyl-1,4-naphthoquinone ring, which is the functional group responsible for their vitamin K activity.[5] The primary structural difference lies in the side chain attached at the 3-position.

-

Vitamin K1 (Phylloquinone): Possesses a single unsaturated isoprenoid unit and a saturated phytyl tail.[6]

-

This compound (Menaquinones): Characterized by a side chain composed of a variable number of unsaturated isoprenoid units. These are denoted as MK-n, where 'n' represents the number of isoprenoid residues. The most biologically significant forms are the short-chain MK-4 and the long-chain MK-7.[2][6]

This structural variation profoundly influences their absorption, transport, and tissue distribution.

Pharmacokinetics and Bioavailability: A Tale of Two Pathways

The differing side chains of K1 and K2 result in distinct pharmacokinetic profiles, which are crucial for their targeted physiological effects. This compound, particularly the long-chain menaquinones like MK-7, exhibits superior bioavailability and a longer half-life compared to Vitamin K1.[4][5]

| Parameter | Vitamin K1 (Phylloquinone) | This compound (MK-4) | This compound (MK-7) |

| Primary Dietary Sources | Leafy green vegetables (e.g., spinach, kale)[2] | Animal products (e.g., meat, eggs, dairy)[2] | Fermented foods (e.g., natto, cheese)[2] |

| Absorption Rate | Poorly absorbed from plant sources (<10%)[7] | Higher absorption than K1, often from fatty foods.[7] | Well-absorbed, especially with fat; postprandial serum concentrations can be 10-fold higher than K1.[8] |

| Transport in Circulation | Primarily transported by triacylglycerol-rich lipoproteins (TRL) to the liver.[5] | Transported by both TRL and low-density lipoproteins (LDL). | Primarily transported by LDL, allowing for broader distribution to extrahepatic tissues.[5] |

| Plasma Half-life | Short (several hours)[7] | Short (several hours) | Long (can remain in circulation for days)[7] |

| Tissue Distribution | Preferentially retained and utilized by the liver.[4][5] | Distributed to various extrahepatic tissues, including bone, brain, and pancreas.[9] | Wider distribution to extrahepatic tissues like bone and vasculature due to longer half-life.[4][5] |

Mechanism of Action: The Vitamin K Cycle and Gamma-Carboxylation

Both K1 and K2 function as cofactors for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the conversion of glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla) on specific proteins.[8][10] This process, known as the Vitamin K cycle, is essential for the biological activity of these Vitamin K-dependent proteins (VKDPs).

The key distinction lies in their tissue-specific efficacy. Vitamin K1 is the preferred cofactor for GGCX in the liver, driving the carboxylation of clotting factors essential for hemostasis.[11] this compound, due to its enhanced circulation time and broader tissue distribution, is more effective at activating extrahepatic VKDPs, such as osteocalcin (B1147995) in bone and Matrix Gla Protein (MGP) in the vasculature.[4]

Divergent Physiological Roles

Blood Coagulation

Vitamin K1 is the primary vitamer responsible for maintaining hemostasis. Its efficient uptake and utilization by the liver ensure the proper carboxylation of clotting factors II, VII, IX, and X.[11] While K2 also participates in this process, K1's role is more pronounced.

Bone Metabolism

This compound, particularly MK-4 and MK-7, is crucial for bone health. It activates osteocalcin, a protein synthesized by osteoblasts.[12] Carboxylated osteocalcin binds to the hydroxyapatite (B223615) mineral matrix of bone, contributing to bone mineralization and strength.[6] Studies have shown that K2 is more effective than K1 in increasing bone mineral density and reducing fracture risk.[13]

Cardiovascular Health

A key differentiator for this compound is its role in cardiovascular health through the activation of Matrix Gla Protein (MGP).[14] MGP is a potent inhibitor of vascular calcification.[14] When carboxylated by K2-dependent GGCX in the vessel walls, MGP binds to calcium crystals and prevents their deposition in arteries, thereby maintaining arterial flexibility and reducing the risk of atherosclerosis.[15] Observational studies suggest that higher K2 intake is associated with a lower risk of coronary heart disease, a benefit not as clearly observed with K1.[2]

References

- 1. A mass-spectrometric method for the estimation of the ratio of gamma-carboxyglutamic acid to glutamic acid at specific sites in proteins. Application to the N-terminal region of bovine prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. matilda.science [matilda.science]

- 3. Vitamin K-dependent carboxylase from calf liver: studies on the steady-state kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. shibaura.elsevierpure.com [shibaura.elsevierpure.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Gamma-carboxyglutamic acid: assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and functional insights into enzymes of the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cloud-clone.com [cloud-clone.com]

- 13. Determination of vitamins K1 , MK-4, and MK-7 in human serum of postmenopausal women by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vitamin K–Dependent Carboxylation of Matrix Gla Protein Influences the Risk of Calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Menaquinone-7 (MK-7): A Comprehensive Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-7 (B21479) (MK-7), a member of the vitamin K2 family, is a fat-soluble vitamin that has garnered significant scientific interest for its diverse and crucial roles in human health.[1][2] With a longer half-life compared to other vitamin K forms, MK-7 exhibits enhanced bioavailability, allowing for more stable serum levels and greater accumulation with sustained intake.[1][3][4] This technical guide provides an in-depth exploration of the biological significance of MK-7, focusing on its molecular mechanisms, physiological functions, and therapeutic potential. It consolidates quantitative data from key clinical trials, details experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: The Vitamin K Cycle and γ-Carboxylation

The primary and most well-understood function of menaquinone-7 is its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[2][5] This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues on vitamin K-dependent proteins (VKDPs) to form γ-carboxyglutamate (Gla) residues.[2][6] This carboxylation is a critical step for the activation of these proteins, enabling them to bind calcium and exert their specific biological functions.[7][8]

The process is part of the vitamin K cycle, a cellular salvage pathway that regenerates the active form of vitamin K.

Caption: The Vitamin K cycle illustrating the activation of Vitamin K-dependent proteins.

Biological Significance and Therapeutic Implications

The activation of VKDPs by MK-7 has profound implications for various physiological systems, most notably bone and cardiovascular health.[1][2]

Bone Metabolism

In bone tissue, osteoblasts synthesize the vitamin K-dependent protein osteocalcin (B1147995).[8] Carboxylated osteocalcin (cOC) is essential for binding calcium to the bone matrix, thereby promoting bone mineralization and strength.[7][8][9] Insufficient vitamin K status leads to the circulation of undercarboxylated osteocalcin (ucOC), which is associated with decreased bone mineral density and an increased risk of fractures.[8][10]

MK-7 has been shown to stimulate osteoblastic bone formation and suppress osteoclastic bone resorption.[6] Beyond its role in carboxylation, MK-7 may also regulate the gene expression of various proteins related to bone cell function and suppress NF-κB signaling pathways in osteoblasts and osteoclasts.[6]

Table 1: Effect of MK-7 Supplementation on Bone Health Markers

| Study | Duration | Dosage of MK-7 | Key Findings in the MK-7 Group |

| Knapen et al. (2013)[11][12] | 3 years | 180 µ g/day | Significantly improved vitamin K status. Decreased the age-related decline in Bone Mineral Content (BMC) and Bone Mineral Density (BMD) at the lumbar spine and femoral neck. Favorably affected bone strength.[11][12] |

| van Summeren et al. (2009)[13] | 8 weeks | 45 µ g/day | In healthy prepubertal children, MK-7 supplementation increased circulating MK-7 levels and increased osteocalcin carboxylation, as indicated by a reduction in the ucOC:cOC ratio.[13] |

| Brugè et al. (2011)[14] | 2 weeks | 90 µ g/day | In healthy young volunteers, supplementation with MK-7-enriched olive oil significantly increased plasma cOC levels and decreased ucOC levels, resulting in a significant increase in the cOC:ucOC ratio.[14] A significant correlation was found between the percentage variation of the plasma cOC:ucOC ratio and the increase in plasma MK-7 levels.[14] |

Cardiovascular Health

In the vasculature, the vitamin K-dependent matrix Gla protein (MGP) is a potent inhibitor of soft tissue and vascular calcification.[5][7] MGP is synthesized by vascular smooth muscle cells, and its activation through γ-carboxylation by MK-7 is crucial for preventing the deposition of calcium crystals in the arterial walls.[7] Inadequate vitamin K levels lead to inactive, uncarboxylated MGP (ucMGP), which is associated with increased arterial stiffness and a higher risk of cardiovascular disease.[10]

Long-term supplementation with MK-7 has been shown to improve arterial stiffness and elasticity, particularly in individuals with high baseline arterial stiffness.[10][15]

Table 2: Effect of MK-7 Supplementation on Cardiovascular Health Markers

| Study | Duration | Dosage of MK-7 | Key Findings in the MK-7 Group |

| Knapen et al. (2015)[15] | 3 years | 180 µ g/day | In healthy postmenopausal women, long-term MK-7 supplementation improved arterial stiffness.[15] A statistically significant improvement in vascular elasticity was observed.[15] |

| Vermeer & Braam (2023)[16] | 1 year | Not specified | In post-menopausal women, MK-7 treatment significantly attenuated vascular stiffness.[16] Women with a high stiffness index showed significantly improved vascular markers, including decreased blood pressure at the brachialis and carotid artery, and increased distensibility and compliance coefficients.[16] |

| Knapen et al. (2020)[17] | 1 year | 180 µ g/day | In subjects with vitamin K insufficiency, MK-7 induced a significant decrease in both dp-ucMGP and carotid-femoral pulse-wave velocity (cfPWV).[17] The effects were most prominent in women.[17] |

Anti-Inflammatory and Immunomodulatory Effects

Emerging research indicates that MK-7 possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory markers by white blood cells.[18] In vitro studies have demonstrated that MK-7 can dose-dependently inhibit the gene expression and protein production of pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-1β in human monocyte-derived macrophages.[19][20] This anti-inflammatory action may contribute to its protective effects in chronic inflammatory conditions like cardiovascular disease and osteoporosis.[18] MK-7 may exert these effects through the modulation of signaling pathways such as NF-κB.[2][21]

Mitochondrial Function and Neuroprotection

Recent studies have highlighted a potential role for MK-7 in cellular energy metabolism and neuroprotection. MK-7 can act as an electron carrier in the mitochondrial electron transport chain, contributing to ATP production.[22][23] Pretreatment with MK-7 has been shown to protect astrocytes from hypoxia-induced cytotoxicity by inhibiting mitochondrial dysfunction and reducing the expression of proinflammatory cytokines.[22][24] Furthermore, preliminary research suggests that MK-7 may have neuroprotective qualities by downregulating genes associated with neurodegeneration and neuroinflammation.[25]

Key Signaling Pathways Influenced by Menaquinone-7

MK-7's biological activities extend beyond its cofactor role and involve the modulation of several key signaling pathways.

Caption: Key signaling pathways modulated by Menaquinone-7.

Experimental Protocols

Quantification of MK-7 and Vitamin K-Dependent Proteins in Human Plasma

Objective: To measure the plasma concentrations of MK-7, carboxylated osteocalcin (cOC), and undercarboxylated osteocalcin (ucOC).

Methodology:

-

Blood Collection: Whole blood is collected from subjects into vacutainers containing a suitable anticoagulant (e.g., EDTA).

-

Plasma Separation: Plasma is separated by centrifugation at a specified speed and temperature (e.g., 1500 x g for 15 minutes at 4°C).

-

MK-7 Quantification: Plasma MK-7 concentrations are typically determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

-

cOC and ucOC Quantification: Plasma levels of cOC and ucOC are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. These assays utilize specific antibodies that differentiate between the carboxylated and undercarboxylated forms of osteocalcin.[13][14]

-

Data Analysis: The ratio of ucOC to cOC (UCR) is often calculated as an indicator of vitamin K status.[13]

Caption: Workflow for quantifying MK-7 and osteocalcin forms in plasma.

In Vitro Assessment of Anti-Inflammatory Effects

Objective: To investigate the effect of MK-7 on the production of pro-inflammatory cytokines by human immune cells.

Methodology:

-

Cell Culture: Human monocyte-derived macrophages (hMDMs) or a monocytic cell line (e.g., THP-1) are cultured under standard conditions.[19]

-

MK-7 Pre-treatment: Cells are pre-treated with various concentrations of MK-7 for a specified duration (e.g., 30 hours).[20]

-

Inflammatory Stimulation: An immune response is induced by treating the cells with Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS).[20]

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1α, IL-1β) in the cell culture supernatant are quantified using ELISA or multiplex bead-based assays.[19][20]

-

Gene Expression Analysis: The expression of genes encoding these cytokines can be assessed using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Data Analysis: The production of cytokines in MK-7-treated cells is compared to that in untreated control cells.

Pharmacokinetics

Menaquinone-7 is well-absorbed from the intestine, with peak serum concentrations typically observed between 4 to 6 hours after intake.[26][27] A key characteristic of MK-7 is its long half-life, which results in more stable and higher cumulative serum levels upon prolonged supplementation compared to other forms of vitamin K.[3] The absorption of MK-7 can be influenced by the formulation, with oil-based capsules potentially leading to a faster release than powder-based tablets.[27][28] However, the overall bioavailability over 24 hours appears to be similar across different carriers.[28][29]

Table 3: Pharmacokinetic Parameters of MK-7

| Study | Formulation | Dose | Tmax (hours) | Key Observations |

| Schurgers et al. (2007)[3] | Not specified | 50-500 µg | ~4 | MK-7 is well absorbed and has a very long half-life, leading to 7- to 8-fold higher accumulation during prolonged intake compared to vitamin K1.[3] |

| Sato et al. (2012) | Gelatin capsules | 420 µg | ~6 | MK-7 was well absorbed in healthy Japanese women.[27] |

| Knapen et al. (2014)[27][28] | Oil-based capsules | Varies | 2-4 | Faster absorption compared to tablets.[27][28] |

| Knapen et al. (2014)[27][28] | Powder-based tablets | Varies | ~6 | Slower absorption compared to capsules.[27][28] High inter-individual variability in absorption was noted.[28][29] |

Conclusion and Future Directions

Menaquinone-7 is a vital nutrient with a well-established role in bone and cardiovascular health through the activation of vitamin K-dependent proteins. The growing body of evidence also points to its significant anti-inflammatory, immunomodulatory, and neuroprotective properties, mediated through the modulation of key cellular signaling pathways. The superior pharmacokinetic profile of MK-7 makes it an attractive candidate for nutritional interventions and therapeutic development.

Future research should focus on elucidating the precise molecular mechanisms underlying the non-carboxylation-related functions of MK-7. Further large-scale, long-term clinical trials are warranted to confirm its efficacy in preventing and treating a broader range of chronic diseases. Investigations into optimal dosing strategies for specific health outcomes and the potential for synergistic effects with other nutrients will also be crucial for translating the scientific understanding of MK-7 into effective public health recommendations and novel therapeutic applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Molecular Pathways and Roles for this compound-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. humanclinicals.org [humanclinicals.org]

- 4. researchgate.net [researchgate.net]

- 5. MK-7 and Its Effects on Bone Quality and Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. Mechanism of this compound MK-7 | MediQ7 [mediq7.com]

- 8. menaq7.com [menaq7.com]

- 9. info.davincilabs.com [info.davincilabs.com]

- 10. menaq7.com [menaq7.com]

- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 12. Three-year low-dose menaquinone-7 supplementation helps decrease bone loss in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of menaquinone-7 (this compound) supplementation on osteocalcin carboxylation in healthy prepubertal children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Olive oil supplemented with menaquinone-7 significantly affects osteocalcin carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. menaq7.com [menaq7.com]

- 16. academic.oup.com [academic.oup.com]

- 17. oatext.com [oatext.com]

- 18. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 19. menaq7.com [menaq7.com]

- 20. Cellular data: Study suggests role for this compound in regulating inflammation [nutraingredients.com]

- 21. Molecular Pathways and Roles for this compound-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. europeanreview.org [europeanreview.org]

- 23. uniwelllabs.com [uniwelllabs.com]

- 24. Menaquinone-7 protects astrocytes by regulating mitochondrial function and inflammatory response under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nutritionaloutlook.com [nutritionaloutlook.com]

- 26. The study of bioavailability and endogenous circadian rhythm of menaquinone-7, a form of this compound, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. longdom.org [longdom.org]

- 28. Pharmacokinetics of Menaquinone-7 (this compound) in Healthy Volunteers | Semantic Scholar [semanticscholar.org]

- 29. plthealth.com [plthealth.com]

The Crossroads of Calcification: A Technical Guide to Vitamin K2-Dependent Proteins in Bone and Vascular Health

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2 plays a critical, yet often overlooked, role in human health beyond its established function in blood coagulation. Its primary influence extends to the regulation of calcium homeostasis, a process intricately linked to the prevention of pathological calcification of soft tissues while promoting the mineralization of bone. This is orchestrated through the post-translational modification of a unique class of proteins known as this compound-dependent proteins (VKDPs). This technical guide provides an in-depth exploration of the core VKDPs implicated in bone and vascular health, including Osteocalcin (B1147995), Matrix Gla Protein (MGP), Growth Arrest-Specific 6 (Gas6) protein, Protein S, Gla-Rich Protein (GRP), and Periostin. We will delve into their molecular mechanisms, present available quantitative data, detail key experimental protocols for their study, and visualize their complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutic strategies targeting the intricate interplay between bone and vascular systems.

Introduction: The this compound Carboxylation Cascade

This compound acts as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational conversion of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues within VKDPs. This carboxylation is a pivotal activation step, conferring upon these proteins the ability to bind calcium ions and interact with hydroxyapatite (B223615) in the extracellular matrix. Insufficient this compound levels lead to the circulation of undercarboxylated or inactive VKDPs, a state linked to an increased risk of both osteoporosis and vascular calcification.

Key this compound-Dependent Proteins in Bone Health

Osteocalcin (OC)

Osteocalcin, also known as bone Gla protein (BGLAP), is the most abundant non-collagenous protein in bone matrix and is exclusively synthesized by osteoblasts. Its primary role is in bone mineralization and calcium ion homeostasis.

Mechanism of Action: Carboxylated osteocalcin (cOC) possesses a high affinity for calcium ions and hydroxyapatite, the primary mineral component of bone.[1] This binding is crucial for the proper organization and maturation of the bone mineral matrix. Undercarboxylated osteocalcin (ucOC), on the other hand, has a reduced affinity for the bone matrix and is released into circulation.[2] Emerging research also suggests a hormonal role for ucOC in regulating glucose metabolism and energy expenditure.

Quantitative Data:

Table 1: Association between Undercarboxylated Osteocalcin (ucOC) and Bone Mineral Density (BMD)

| Population | Parameter | Correlation with ucOC | r-value | p-value | Reference |

| Chinese Men | Lumbar Spine BMD | Negative | -0.128 | 0.013 | [2] |

| Chinese Women | Lumbar Spine BMD | Negative | -0.321 | < 0.001 | [2] |

| Chinese Men | Total Hip BMD | Negative | -0.123 | 0.015 | [2] |

| Chinese Women | Total Hip BMD | Negative | -0.209 | < 0.001 | [2] |

| Prepubertal Children | Speed of Sound Z-score | Positive (with cOC/intact OC ratio) | 0.621 | 0.016 | [1] |

Periostin

Periostin, a matricellular protein, is highly expressed in the periosteum and periodontal ligament and plays a significant role in bone formation and repair.[3] It is involved in the recruitment, adhesion, and differentiation of osteoblasts.

Mechanism of Action: Periostin interacts with various extracellular matrix proteins, such as collagen I, and cell surface receptors like integrins, to promote osteoblast activity and bone formation. It has been shown to be a key regulator of bone's adaptive response to mechanical stress.

Quantitative Data:

Table 2: Serum Periostin Levels in Patient Populations

| Patient Group | Serum Periostin Level | Comparison Group | p-value | Reference |

| High-Very High CVD Risk | 1355 ± 447 pmol/L | Low-Moderate Risk (1012 ± 317 pmol/L) | < 0.001 | [4] |

| Healthy Individuals | 36.1 to 133.3 ng/mL | N/A | N/A | [5] |

Key this compound-Dependent Proteins in Vascular Health

Matrix Gla Protein (MGP)

Matrix Gla Protein is a potent inhibitor of soft tissue and vascular calcification.[6] It is synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes.

Mechanism of Action: Carboxylated MGP binds to calcium crystals and inhibits their growth and deposition within the arterial wall. It also directly inhibits the activity of bone morphogenetic protein-2 (BMP-2), a key signaling molecule that promotes the transformation of VSMCs into osteoblast-like cells, a critical step in the vascular calcification process.

Quantitative Data:

Table 3: Serum MGP Levels and Coronary Artery Calcification (CAC) Score

| CAC Score Category | CAC Score Range | Mean Serum MGP (U/L) | Median Serum MGP (U/L) | Reference |

| Normal | 0 | 116.7 ± 20.3 | 115.5 | [7] |

| Mild | 1 to 99 | 104.9 ± 19.2 | 105.0 | [7] |

| Moderate | 100 to 400 | 95.2 ± 15.2 | 94.8 | [7] |

| Severe | > 400 | 82.2 ± 19.7 | 81.9 | [7] |

Growth Arrest-Specific 6 (Gas6) Protein

Gas6 is involved in a variety of cellular processes, including cell survival, proliferation, and inflammation. In the vascular system, it plays a protective role.

Mechanism of Action: Gas6 binds to and activates the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This signaling pathway is implicated in the regulation of inflammation and the clearance of apoptotic cells, both of which are contributing factors to the development of atherosclerosis and vascular calcification.

Quantitative Data:

Table 4: Plasma Gas6 Concentrations in Different Glucose Tolerance States

| Group | Plasma Gas6 (ng/mL) | Comparison Group | p-value | Reference |

| Normal Glucose Tolerance (NGT) | 14.3 ± 0.66 | Type 2 Diabetes | < 0.001 | [8] |

| Type 2 Diabetes | 11.5 ± 0.42 | NGT | < 0.001 | [8] |

| Sepsis/SIRS | Increased (approx. double) | Controls | - | [9] |

Protein S

While well-known for its anticoagulant properties, Protein S is also a ligand for the TAM receptors and is involved in cellular signaling that can impact vascular health.

Mechanism of Action: Similar to Gas6, Protein S can activate TAM receptors, thereby influencing inflammatory responses and apoptotic cell clearance within the vasculature.

Gla-Rich Protein (GRP)

GRP is a more recently discovered VKDP that is highly expressed in cartilaginous tissues and has been identified as a potent inhibitor of vascular calcification.[10]

Mechanism of Action: Carboxylated GRP has been shown to inhibit the calcification of vascular smooth muscle cells in vitro and is found to be part of a complex with MGP and Fetuin-A at sites of vascular calcification, suggesting a synergistic role in preventing mineral deposition.[11][12]

Quantitative Data:

Table 5: Effect of GRP on In Vitro Vascular Calcification

| Treatment | Effect on Calcification | Mechanism | Reference |

| γ-carboxylated GRP (cGRP) | Inhibition | Upregulation of α-smooth muscle actin, downregulation of osteopontin | [11][13] |

| undercarboxylated GRP (ucGRP) | No significant effect | - | [13] |

Signaling Pathways and Logical Relationships

MGP Signaling in Vascular Calcification Inhibition

Caption: MGP activation by this compound and its inhibitory effects on vascular calcification.

Osteocalcin in Bone Mineralization

References

- 1. Carboxylation of osteocalcin may be related to bone quality: a possible mechanism of bone fracture prevention by vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Undercarboxylated Osteocalcin and Its Associations With Bone Mineral Density, Bone Turnover Markers, and Prevalence of Osteopenia and Osteoporosis in Chinese Population: A Cross-Sectional Study [frontiersin.org]

- 3. Periostin in Osteoporosis and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bone proteins are associated with cardiovascular risk according to the SCORE2-Diabetes algorithm | springermedizin.de [springermedizin.de]

- 5. Frontiers | Research progress of periostin and osteoporosis [frontiersin.org]

- 6. Is Matrix Gla Protein Associated with Vascular Calcification? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix Gla protein is associated with coronary artery calcification as assessed by electron-beam computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]